METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Description
METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a sulfonamide-containing compound featuring a tetrahydrobenzothiophene core linked to a piperidine-4-amido group substituted with a thiophene-2-sulfonyl moiety. The methyl ester at the 3-position of the benzothiophene scaffold contributes to its molecular stability and influences its physicochemical properties, such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S3/c1-27-20(24)17-14-5-2-3-6-15(14)29-19(17)21-18(23)13-8-10-22(11-9-13)30(25,26)16-7-4-12-28-16/h4,7,12-13H,2-3,5-6,8-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMVJESSYJZVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carbonylative Cyclization
The benzothiophene-3-carboxylate scaffold is synthesized via a palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes, as demonstrated by. This method employs PdI₂ and potassium iodide (KI) under carbon monoxide (CO) and air pressure to yield benzothiophene-3-carboxylic esters. For the tetrahydro variant, hydrogenation of the aromatic ring is performed post-cyclization.
Procedure :
- React 2-(methylthio)phenylacetylene with PdI₂ (5 mol%) and KI (5 equiv) in methanol at 80°C under 40 atm of CO-air (4:1) for 24 hours.
- Isolate methyl 1-benzothiophene-3-carboxylate via column chromatography (hexane/ethyl acetate).
- Hydrogenate the benzene ring using a palladium-on-carbon (Pd/C) catalyst under H₂ (50 psi) in ethanol at 25°C for 12 hours to yield methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Key Data :
- Yield: 80% for cyclization; 85–90% for hydrogenation.
- Characterization: ¹H NMR (CDCl₃) δ 3.90 (s, 3H, COOCH₃), 2.80–2.60 (m, 4H, cyclohexyl), 1.90–1.70 (m, 4H, cyclohexyl).
Functionalization at the 2-Position
Directed Ortho Metalation and Carboxylation
The 2-position of the tetrahydrobenzothiophene is functionalized via directed ortho metalation (DoM) using the 3-carboxylate as a directing group.
Procedure :
- Treat methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with lithium diisopropylamide (LDA, 2.5 equiv) in tetrahydrofuran (THF) at −78°C for 1 hour.
- Quench with dry ice (CO₂) to form the 2-carboxylic acid.
- Esterify with methanol and sulfuric acid to yield methyl 2-carboxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Key Data :
- Yield: 65–70% for carboxylation.
- Characterization: ¹³C NMR (CDCl₃) δ 168.2 (C=O, C3), 165.8 (C=O, C2), 52.1 (COOCH₃).
Synthesis of 1-(Thiophene-2-Sulfonyl)Piperidine-4-Amine
Sulfonylation of Piperidine-4-Amine
Piperidine-4-amine is sulfonylated using thiophene-2-sulfonyl chloride under basic conditions.
Procedure :
- Dissolve piperidine-4-amine (1.0 equiv) in dichloromethane (DCM) with triethylamine (2.5 equiv).
- Add thiophene-2-sulfonyl chloride (1.2 equiv) dropwise at 0°C and stir for 6 hours at 25°C.
- Extract with DCM, wash with HCl (1M), and purify via recrystallization (ethyl acetate/hexane).
Key Data :
- Yield: 88%.
- Characterization: ¹H NMR (DMSO-d₆) δ 7.90 (d, J = 5.1 Hz, 1H, thiophene), 7.60 (d, J = 3.6 Hz, 1H, thiophene), 3.10–2.90 (m, 4H, piperidine).
Amide Coupling at the 2-Position
Activation and Coupling
The 2-carboxylic acid is activated as an acid chloride and coupled with 1-(thiophene-2-sulfonyl)piperidine-4-amine.
Procedure :
- React methyl 2-carboxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with thionyl chloride (SOCl₂, 3 equiv) at reflux for 2 hours.
- Remove excess SOCl₂ under vacuum and dissolve the acid chloride in DCM.
- Add 1-(thiophene-2-sulfonyl)piperidine-4-amine (1.2 equiv) and triethylamine (3 equiv) at 0°C. Stir for 12 hours at 25°C.
- Purify via column chromatography (hexane/ethyl acetate).
Key Data :
- Yield: 75%.
- Characterization: HRMS (ESI⁺) m/z calculated for C₂₀H₂₃N₂O₅S₂ [M+H]⁺: 467.12, found: 467.14.
Optimization and Scalability
Catalytic Recycling in Ionic Liquids
The palladium catalyst from the carbonylative cyclization step is recycled using 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) as a solvent.
Procedure :
- Perform the cyclization in BmimBF₄/MeOH (3:1) at 100°C for 36 hours.
- Extract the product with diethyl ether and reuse the ionic liquid-catalyst mixture for five cycles.
Key Data :
Biological and Pharmacological Relevance
The structural motifs in the target compound—benzothiophene, sulfonamide, and piperidine—are associated with kinase inhibition, anti-inflammatory activity, and FAAH (fatty acid amide hydrolase) modulation. The tetrahydrobenzothiophene core enhances metabolic stability compared to its aromatic counterpart.
Chemical Reactions Analysis
METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the thiophene and piperidine rings
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting various diseases.
Materials Science: The unique structural features of this compound make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: ETHYL 2-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE (CAS: 721886-73-3)
This analog shares the tetrahydrobenzothiophene-piperidine-4-amido core but differs in two critical regions:
Sulfonyl Substituent : The analog contains a 4-methylphenyl (tosyl) group instead of the thiophene-2-sulfonyl group.
Ester Group : The analog has an ethyl ester, whereas the target compound features a methyl ester.
Structural and Functional Implications:
| Property | Target Compound (Methyl Ester) | Analog (Ethyl Ester) |
|---|---|---|
| Sulfonyl Group | Thiophene-2-sulfonyl (heteroaromatic, smaller volume) | 4-Methylphenylsulfonyl (bulkier, lipophilic aromatic) |
| Ester Group | Methyl (lower lipophilicity, faster hydrolysis) | Ethyl (higher lipophilicity, slower hydrolysis) |
| Molecular Weight | ~Lower (due to thiophene vs. tolyl substitution) | ~Higher (additional methyl and ethyl groups) |
| Predicted LogP | Lower (methyl ester and heterocyclic sulfonyl) | Higher (ethyl ester and aromatic tosyl) |
| Metabolic Stability | Potentially shorter half-life (methyl ester hydrolysis) | Longer half-life (ethyl ester resistance to hydrolysis) |
Research Findings and Methodological Considerations
Similarity Assessment Techniques ():
- Structural Fingerprinting : The two compounds share a common core (tetrahydrobenzothiophene-piperidine-4-amido), resulting in moderate similarity scores. However, divergent substituents (sulfonyl and ester groups) reduce their similarity in virtual screening workflows .
- Impact on Biological Activity : Structural dissimilarity in sulfonyl/ester regions may lead to divergent pharmacological profiles despite shared core motifs. For example, the thiophene sulfonyl group’s electronic properties could modulate interactions with polar binding pockets, while the ethyl ester’s lipophilicity might improve membrane permeability .
Hypothetical Activity Predictions:
- Target Compound: Potential for enhanced solubility and faster clearance due to the methyl ester and heterocyclic sulfonyl group.
- Analog : Likely improved tissue penetration and prolonged activity owing to higher lipophilicity and metabolic stability.
Q & A
Q. What in vitro assays are suitable for evaluating target engagement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
